molecular formula C20H25N3O3S B10898902 methyl N-{[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}leucinate

methyl N-{[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}leucinate

Cat. No.: B10898902
M. Wt: 387.5 g/mol
InChI Key: ULDXLOTXFKBYTG-UHFFFAOYSA-N
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Description

Methyl N-{[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}leucinate is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a phenyl group and a methyl group, as well as a leucinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}leucinate typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 4-methyl-6-phenylpyrimidin-2-amine with appropriate reagents to introduce the sulfanyl and acetyl groups. The final step involves the coupling of the modified pyrimidine with leucinate under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}leucinate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl N-{[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}leucinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of methyl N-{[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}leucinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-{[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}leucinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H25N3O3S

Molecular Weight

387.5 g/mol

IUPAC Name

methyl 4-methyl-2-[[2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetyl]amino]pentanoate

InChI

InChI=1S/C20H25N3O3S/c1-13(2)10-17(19(25)26-4)22-18(24)12-27-20-21-14(3)11-16(23-20)15-8-6-5-7-9-15/h5-9,11,13,17H,10,12H2,1-4H3,(H,22,24)

InChI Key

ULDXLOTXFKBYTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC(CC(C)C)C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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